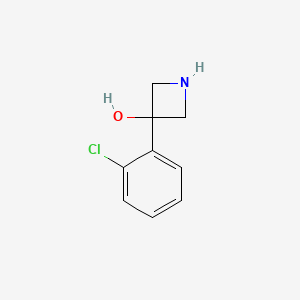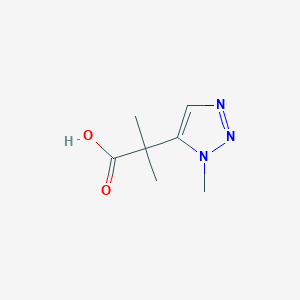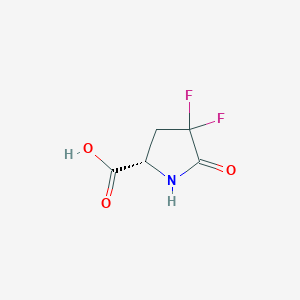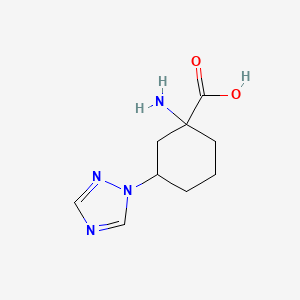
1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with an amino group, a triazole ring, and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with hydrazine to form a hydrazone intermediate, which is then cyclized with formic acid to yield the triazole ring. The resulting compound is then subjected to amination and carboxylation reactions to introduce the amino and carboxylic acid groups, respectively .
Industrial production methods often involve the use of microwave irradiation to accelerate the reaction rates and improve yields. This approach has been successfully applied in the synthesis of various triazole derivatives, including this compound .
Análisis De Reacciones Químicas
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Major products formed from these reactions include nitro derivatives, alcohols, and substituted triazoles .
Aplicaciones Científicas De Investigación
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various biological processes, leading to therapeutic effects such as reduced cancer cell proliferation .
Comparación Con Compuestos Similares
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1H-1,2,4-Triazol-3-amine: This compound also contains a triazole ring and an amino group, but lacks the cyclohexane and carboxylic acid groups.
3-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound features a triazole ring and a carboxylic acid group, but has a benzene ring instead of a cyclohexane ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H14N4O2 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
1-amino-3-(1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c10-9(8(14)15)3-1-2-7(4-9)13-6-11-5-12-13/h5-7H,1-4,10H2,(H,14,15) |
Clave InChI |
OMJZMSHUDZMAPL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)(C(=O)O)N)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13062107.png)
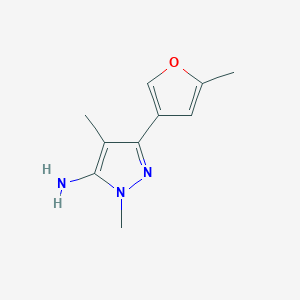
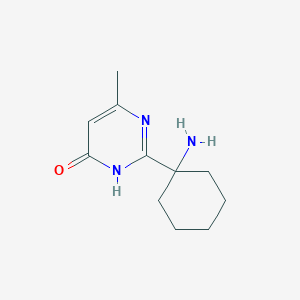
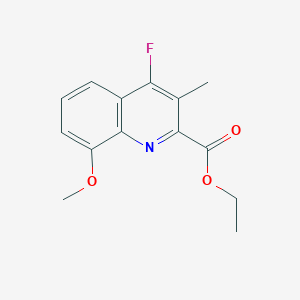
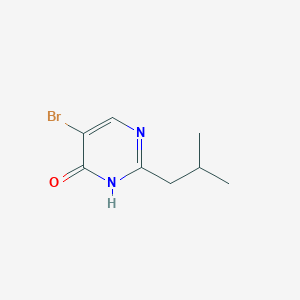
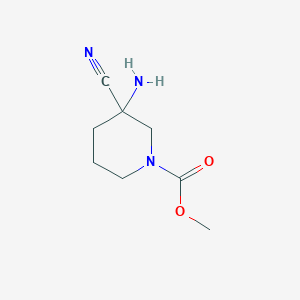
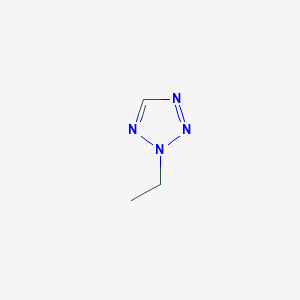
![2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde](/img/structure/B13062157.png)
![3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13062161.png)

